molecular formula C18H20N4O2S B2661011 2-((4-(phenylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole CAS No. 924230-54-6

2-((4-(phenylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole

Cat. No. B2661011
CAS RN: 924230-54-6
M. Wt: 356.44
InChI Key: GJTDNIMJVLEKHY-UHFFFAOYSA-N
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Description

The compound “2-((4-(phenylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole” is a benzimidazole derivative. Benzimidazole derivatives have been noted for their diverse biological effects, notably their impact on the central nervous system .


Synthesis Analysis

The synthesis of benzimidazole derivatives like “2-((4-(phenylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole” is typically achieved by condensing benzimidazole nuclei with various substituted piperazines . Further details about the synthesis process are not available in the retrieved papers.

Scientific Research Applications

Anxiolytic Activity

This compound has been studied for its potential anxiolytic (anti-anxiety) activity . Researchers have designed, synthesized, and evaluated the anxiolytic potential of six derivatives of this compound . The study found that some of these derivatives exhibited outstanding anxiolytic efficacy in both computational simulations and live subjects .

Anti-tubercular Agents

The compound has been used in the design and synthesis of anti-tubercular agents . A series of novel substituted derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . Some of these compounds exhibited significant activity against Mycobacterium tuberculosis H37Ra .

Antifungal Activity

Although the compound itself does not have antifungal activity, it has been used as a base to synthesize other compounds that do . For example, some derivatives of this compound have shown fungicidal activity against Candida galibrata ATCC 15126 strain .

Antibacterial Activity

The compound has been used in the design and synthesis of antibacterial agents . In a study, DNA Gyrase A was selected as the target protein for antibacterial docking studies .

Antiviral Activity

While there is no direct evidence of antiviral activity of this compound, benzimidazole and piperazine derivatives, which are structurally similar to this compound, have been noted for their diverse pharmacological properties including antiviral activities .

Anticancer Activity

Again, while there is no direct evidence of anticancer activity of this compound, benzimidazole and piperazine derivatives, which are structurally similar to this compound, have been noted for their diverse pharmacological properties including anticancer activities .

properties

IUPAC Name

2-[[4-(benzenesulfonyl)piperazin-1-yl]methyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2S/c23-25(24,15-6-2-1-3-7-15)22-12-10-21(11-13-22)14-18-19-16-8-4-5-9-17(16)20-18/h1-9H,10-14H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJTDNIMJVLEKHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC3=CC=CC=C3N2)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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